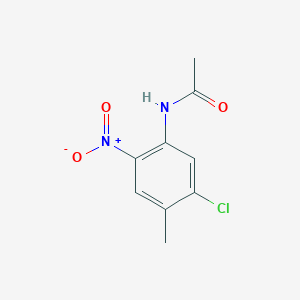

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

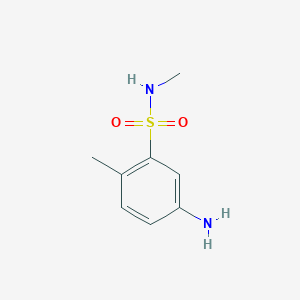

“N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9ClN2O3 . It is intended for research use only .

Molecular Structure Analysis

The molecular structure of “N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide” is represented by the formula C9H9ClN2O3 . The InChI key for this compound is KEELZFXRQAZCJA-UHFFFAOYSA-N .Chemical Reactions Analysis

The specific chemical reactions involving “N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide” are not detailed in the search results. More detailed information might be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis

“N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide” has a molecular weight of 228.63 . The melting point is reported to be between 104 - 105°C . The compound is a solid .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of related compounds with antimalarial activity was explored, focusing on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which showed promise for extended protection against infection even after oral administration (Werbel et al., 1986).

- A study on 2-Chloro-N-(3-methylphenyl)acetamide revealed insights into its molecular structure and intermolecular hydrogen bonding (Gowda et al., 2007).

- The solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide was investigated, showing the formation of a complex with a protophilic solvent, indicating a potential for solvation studies (Krivoruchka et al., 2004).

Applications in Materials and Pharmaceuticals

- Research into new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide has implications for material science and polymer synthesis (Begunov & Valyaeva, 2015).

- A study on 5-methyl-4-phenyl thiazole derivatives as anticancer agents, synthesized from N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, highlights potential applications in oncology (Evren et al., 2019).

- Another study focused on the synthesis and biological evaluation of 1,3,4-Oxadiazole derivatives as potential inhibitors for small lung cancer, using 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl) -1,3,4-oxadiazol-2-yl)acetamide (Panchal et al., 2020).

Environmental and Ecological Research

- The compound was also studied in the context of environmental health, particularly in the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, which is crucial for understanding its environmental impact and safety (Coleman et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEELZFXRQAZCJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291000 |

Source

|

| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide | |

CAS RN |

7149-78-2 |

Source

|

| Record name | 7149-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.